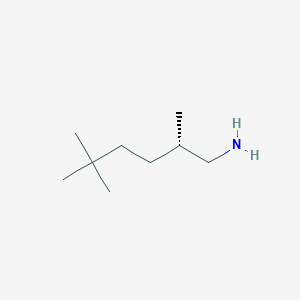
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate (DMMS) is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. DMMS is a sulfonate ester that is commonly used as a reagent in organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
Nonlinear Optical Materials
Research on 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate and similar compounds has focused on their potential as nonlinear optical (NLO) materials. These materials are of interest due to their potential applications in optical data storage, frequency conversion, and electro-optic modulation. For instance, derivatives of this compound have been investigated for their second-harmonic generation (SHG) capabilities, a fundamental property for NLO applications. Studies reveal that certain derivatives, particularly those involving stilbazolium salts, show promising NLO properties and crystal growth conducive to practical applications. The exploration of these materials includes the synthesis of ionic stilbazolium salts with benzenesulfonates, highlighting the influence of different substituents on their NLO properties and crystallization behaviors. These efforts aim to develop materials with high NLO efficiency and stability, suitable for various optical and electro-optical applications (Yang et al., 2005), (Jian-Hui Yin et al., 2012).
Catalysis
Another significant area of research involves the use of compounds related to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate in catalysis. Specifically, water-soluble (phenoxy)imine palladium(II) complexes derived from similar compounds have been synthesized and shown to be effective catalysts in the methoxycarbonylation of alkenes. These complexes demonstrate high catalytic activity and selectivity, offering potential for industrial applications in the production of esters from alkenes. The research highlights the versatility of sulfonate derivatives in catalysis, particularly in reactions important for organic synthesis and industrial chemical processes (Saphan O. Akiri & S. Ojwach, 2021).
Organic Synthesis and Structural Analysis
Compounds analogous to 2,3-dimethylphenyl 4-methoxy-3-methylbenzenesulfonate have been utilized in various organic synthesis reactions, demonstrating the role of sulfonate esters in facilitating nucleophilic substitution reactions. Research in this area has provided insights into reaction mechanisms, showcasing the utility of these compounds in organic synthesis, especially in reactions involving intramolecular nucleophilic catalysis. Such studies are crucial for developing new synthetic methodologies and understanding the underlying principles of organic chemistry (M. S. Shashidhar et al., 1997).
properties
IUPAC Name |
(2,3-dimethylphenyl) 4-methoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11-6-5-7-16(13(11)3)20-21(17,18)14-8-9-15(19-4)12(2)10-14/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEWTIUBFMLBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenyl 4-methoxy-3-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2743100.png)

![tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate](/img/structure/B2743102.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)




![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)
